molecular formula C10H14FNO B2937311 Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine CAS No. 851903-83-8

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine

Cat. No.: B2937311
CAS No.: 851903-83-8
M. Wt: 183.226
InChI Key: YUQKHUYWHKNITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine is an organic compound that belongs to the class of amines It features a phenyl ring substituted with a fluoro and methoxy group, and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 3-fluoro-4-methoxybenzaldehyde with ethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Reaction Conditions: The reaction is typically performed in an organic solvent like methanol or ethanol, under mild conditions at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of ethyl[(3-fluoro-4-methoxyphenyl)methyl]alkane.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine can be compared with other similar compounds such as:

    Ethyl[(3-chloro-4-methoxyphenyl)methyl]amine: Similar structure but with a chloro group instead of a fluoro group. The chloro group may alter its reactivity and binding properties.

    Ethyl[(3-fluoro-4-hydroxyphenyl)methyl]amine: Similar structure but with a hydroxy group instead of a methoxy group. The hydroxy group can significantly change its chemical properties and biological activity.

    Ethyl[(3-fluoro-4-methylphenyl)methyl]amine: Similar structure but with a methyl group instead of a methoxy group. The methyl group may affect its lipophilicity and metabolic stability.

This compound stands out due to the unique combination of fluoro and methoxy groups, which can influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-12-7-8-4-5-10(13-2)9(11)6-8/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQKHUYWHKNITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.